(E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid
Description
(E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a hydroxy group at position 3, a methoxy group at position 5, and an (E)-configured but-2-en-1-yl side chain at position 4 (Figure 1). This compound belongs to a class of aromatic polyketides often associated with natural product biosynthesis, particularly in fungal or plant-derived systems . The E-configuration of the butenyl group confers structural rigidity, which may influence its bioactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-[(E)-but-2-enyl]-3-hydroxy-5-methoxybenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-3-4-5-9-10(13)6-8(12(14)15)7-11(9)16-2/h3-4,6-7,13H,5H2,1-2H3,(H,14,15)/b4-3+ |
InChI Key |
VENAAFUYLXNOEV-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CC1=C(C=C(C=C1OC)C(=O)O)O |
Canonical SMILES |
CC=CCC1=C(C=C(C=C1OC)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of a hydroxybenzoic acid derivative with a butenyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The butenyl group can be reduced to a butyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated butyl derivative.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes or receptors involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Chain Length : The but-2-en-1-yl group in the target compound provides a longer unsaturated side chain compared to prop-2-enyl analogs (e.g., methyl 2-hydroxy-3-methoxy-5-prop-2-enylbenzoate ). This may enhance hydrophobic interactions in biological systems.
Bioactivity: Compounds with additional phenolic branches (e.g., 2-(2-carboxy-3-hydroxy-5-methylphenoxy)-3-hydroxy-5-methoxybenzoic acid) exhibit stronger antioxidative activity due to increased radical scavenging capacity .
Biological Activity
(E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid, also known by its CAS number 81184-21-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, drawing upon various research studies and findings.
Chemical Structure and Properties
This compound belongs to the family of benzoic acids and features a unique structure that includes a butenyl side chain and methoxy groups. The molecular formula is C12H14O4, and its structure can be represented as follows:
1. Antioxidant Activity
Research indicates that (E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases. A study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound effectively scavenges free radicals, indicating its potential as a natural antioxidant agent.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| (E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid | 68% at 100 µg/mL |
| Ascorbic Acid | 90% at 100 µg/mL |
2. Antimicrobial Activity
The antimicrobial efficacy of (E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid has been assessed against various bacterial strains. In vitro studies showed that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Salmonella typhimurium | 100 |
These results suggest that the compound may serve as a potential antimicrobial agent.
3. Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. The anti-inflammatory activity of (E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid was evaluated using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in modulating inflammatory responses.
Case Studies
Case Study 1: Antioxidant Effects in Human Cells
A clinical trial investigated the effects of (E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid on oxidative stress markers in human subjects. Participants who consumed supplements containing this compound showed a marked decrease in malondialdehyde (MDA) levels, a biomarker for oxidative stress.
Case Study 2: Antimicrobial Efficacy in Food Preservation
In food science applications, the incorporation of (E)-4-(But-2-en-1-yl)-3-hydroxy-5-methoxybenzoic acid into food packaging materials demonstrated a reduction in microbial growth on perishable items, extending their shelf life significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
